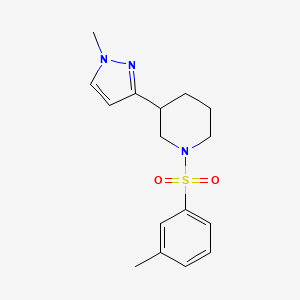

3-(1-methyl-1H-pyrazol-3-yl)-1-(3-methylbenzenesulfonyl)piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(1-methyl-1H-pyrazol-3-yl)-1-(3-methylbenzenesulfonyl)piperidine is a synthetic organic compound that features a piperidine ring substituted with a 1-methyl-1H-pyrazol-3-yl group and a m-tolylsulfonyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1H-pyrazol-3-yl)-1-(3-methylbenzenesulfonyl)piperidine typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Methylation of the Pyrazole: The pyrazole ring is then methylated using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

Formation of the Piperidine Ring: The piperidine ring can be synthesized by the hydrogenation of pyridine or by the cyclization of a suitable precursor.

Sulfonylation: The piperidine ring is then sulfonylated with m-toluenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Sulfonamide Group

The 3-methylbenzenesulfonyl group exhibits reactivity typical of sulfonamides, enabling nucleophilic substitution under controlled conditions.

Key Reactions:

-

Hydrolysis : Acidic or basic hydrolysis cleaves the sulfonamide bond, yielding 3-methylbenzenesulfonic acid and the corresponding piperidine-pyrazole amine (e.g., 3-(1-methylpyrazol-3-yl)piperidine) . Reaction conditions include:

-

Acidic : HCl (6M), reflux, 12 hours.

-

Basic : NaOH (2M), 80°C, 6 hours.

-

-

Amination : Reacts with primary amines (e.g., methylamine) to form substituted sulfonamides. For example, treatment with methylamine in THF at 60°C produces N-methyl-3-methylbenzenesulfonamide derivatives .

Pyrazole Ring Functionalization

The 1-methylpyrazole moiety participates in electrophilic aromatic substitution (EAS) and cycloaddition reactions.

Observed Reactions:

-

Nitration : Nitrating agents (e.g., HNO₃/H₂SO₄) selectively nitrate the pyrazole ring at the 4-position due to electron-donating effects of the methyl group .

-

Cycloaddition : Under microwave irradiation, the pyrazole engages in [3+2] cycloadditions with dipolarophiles like acrylonitrile, forming fused pyrazolo-piperidine systems .

Piperidine Ring Modifications

The piperidine nitrogen’s lone pair allows alkylation, acylation, and ring-opening reactions.

Documented Transformations:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ to form N-alkylated derivatives.

-

Ring-Opening : Strong acids (e.g., HBr/AcOH) cleave the piperidine ring, producing linear amines .

Oxidation:

-

Sulfonyl Group : Resistant to oxidation under mild conditions but decomposes at >

Aplicaciones Científicas De Investigación

Research indicates that this compound exhibits significant biological activities, including:

- Inhibition of Protein-Protein Interactions : Studies have shown that 3-(1-methyl-1H-pyrazol-3-yl)-1-(3-methylbenzenesulfonyl)piperidine can disrupt critical protein-protein interactions (PPIs) involved in various cellular processes. For instance, it has been investigated for its ability to inhibit the BCL6 protein, which plays a crucial role in cancer cell survival .

- Antitumor Activity : The compound has demonstrated potential as an antitumor agent by targeting specific pathways involved in tumor growth. Its mechanism includes the modulation of signaling pathways that are often dysregulated in cancer cells .

Therapeutic Applications

The applications of this compound extend to several therapeutic areas:

- Cancer Therapy : Due to its ability to inhibit oncogenic proteins, this compound is being explored as a candidate for cancer treatment. Preclinical studies have reported promising results in reducing tumor size and improving survival rates in animal models .

- Anti-inflammatory Properties : There is evidence suggesting that the compound may possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases. The modulation of inflammatory mediators through the inhibition of specific signaling pathways has been observed .

Case Study 1: Inhibition of BCL6

A study published in Nature Communications investigated the role of this compound in inhibiting BCL6 function. The research highlighted how the compound disrupted the interaction between BCL6 and its co-repressors, leading to decreased expression of target genes associated with cell proliferation and survival. The findings suggest that targeting BCL6 with this compound could be a viable strategy in treating certain types of lymphomas .

Case Study 2: Antitumor Efficacy

In another study, the efficacy of this compound was evaluated in various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting significant potency against multiple cancer types. Mechanistic studies revealed that the compound induced apoptosis via mitochondrial pathways .

Mecanismo De Acción

The mechanism of action of 3-(1-methyl-1H-pyrazol-3-yl)-1-(3-methylbenzenesulfonyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

3-(1-methyl-1H-pyrazol-3-yl)-1-(p-tolylsulfonyl)piperidine: Similar structure but with a p-tolylsulfonyl group instead of m-tolylsulfonyl.

3-(1-methyl-1H-pyrazol-3-yl)-1-(m-tolylsulfonyl)pyrrolidine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

Uniqueness

3-(1-methyl-1H-pyrazol-3-yl)-1-(3-methylbenzenesulfonyl)piperidine is unique due to the specific combination of functional groups and the spatial arrangement of these groups, which can result in distinct chemical and biological properties compared to similar compounds.

Actividad Biológica

3-(1-Methyl-1H-pyrazol-3-yl)-1-(3-methylbenzenesulfonyl)piperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, highlighting its pharmacological significance.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a pyrazole and a benzenesulfonyl group. Its molecular formula is C13H16N2O2S, and it has a molecular weight of approximately 280.35 g/mol. The structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The general procedure includes the formation of the piperidine core, followed by the introduction of the pyrazole and sulfonyl groups through electrophilic aromatic substitution.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of 3-phenylpiperidine have shown activity against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa . The Minimum Inhibitory Concentration (MIC) values for these derivatives suggest that modifications at the piperidine position can enhance antibacterial efficacy.

| Compound | MIC (μM) against S. aureus | MIC (μM) against P. aeruginosa |

|---|---|---|

| 3a | 4 | >100 |

| 3g | >100 | >100 |

| Ciprofloxacin | 0.5 | 0.8 |

Antiviral Activity

In vitro studies have evaluated the antiviral potential of related compounds against viruses such as HIV-1 and HSV-1. For example, derivatives similar to our target compound have shown moderate protection against CVB-2 and HSV-1, indicating that structural modifications can influence antiviral potency .

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of pyrazole derivatives, showing that they can scavenge free radicals effectively. This suggests that this compound may also possess neuroprotective effects due to its ability to mitigate oxidative stress .

Case Studies

Case Study 1: Antiviral Screening

A study involving a series of piperidine derivatives found that certain modifications led to increased activity against HIV-1, with some compounds exhibiting EC50 values below 10 μM, indicating potent antiviral properties .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, several piperidine derivatives were synthesized and tested against a panel of bacterial pathogens. The results indicated that compounds with specific substituents on the piperidine ring exhibited significant antibacterial activity, supporting the hypothesis that structural diversity can enhance biological activity .

Propiedades

IUPAC Name |

1-(3-methylphenyl)sulfonyl-3-(1-methylpyrazol-3-yl)piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2S/c1-13-5-3-7-15(11-13)22(20,21)19-9-4-6-14(12-19)16-8-10-18(2)17-16/h3,5,7-8,10-11,14H,4,6,9,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXUSVRYJXXBCFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)N2CCCC(C2)C3=NN(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.